molecular formula C18H24N4O6 B12528039 L-Proline, L-asparaginyl-L-tyrosyl- CAS No. 821776-06-1

L-Proline, L-asparaginyl-L-tyrosyl-

Cat. No.: B12528039
CAS No.: 821776-06-1
M. Wt: 392.4 g/mol
InChI Key: DXHINQUXBZNUCF-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline, L-asparaginyl-L-tyrosyl- is a peptide composed of three amino acids: L-Proline, L-asparagine, and L-tyrosine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Each of the amino acids in this peptide contributes unique properties that make the compound valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-asparaginyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of L-Proline is attached to the resin.

    Deprotection: The protecting group on the amino group of L-Proline is removed.

    Coupling: The next amino acid, L-asparagine, is activated and coupled to the deprotected L-Proline.

    Repetition: The deprotection and coupling steps are repeated for L-tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Proline, L-asparaginyl-L-tyrosyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-asparaginyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the amide bonds within the peptide.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Dityrosine, oxidized peptide fragments.

    Reduction: Reduced peptide fragments.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

L-Proline, L-asparaginyl-L-tyrosyl- has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Proline, L-asparaginyl-L-tyrosyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the tyrosine residue can participate in phosphorylation events, influencing signaling pathways. The proline residue can induce conformational changes in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    L-Proline, L-asparaginyl-L-tyrosyl-L-arginyl-L-methionyl-: Contains additional arginine and methionine residues, which may alter its biological activity.

    L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline: A longer peptide with different amino acid composition, affecting its properties and applications.

Uniqueness

L-Proline, L-asparaginyl-L-tyrosyl- is unique due to its specific sequence and the presence of proline, asparagine, and tyrosine. This combination of amino acids imparts distinct structural and functional characteristics, making it valuable for targeted research and applications.

Properties

CAS No.

821776-06-1

Molecular Formula

C18H24N4O6

Molecular Weight

392.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N4O6/c19-12(9-15(20)24)16(25)21-13(8-10-3-5-11(23)6-4-10)17(26)22-7-1-2-14(22)18(27)28/h3-6,12-14,23H,1-2,7-9,19H2,(H2,20,24)(H,21,25)(H,27,28)/t12-,13-,14-/m0/s1

InChI Key

DXHINQUXBZNUCF-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.